Luffariolide G

Description

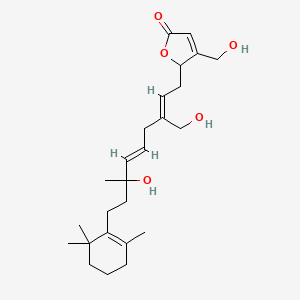

Structure

3D Structure

Properties

CAS No. |

147663-79-4 |

|---|---|

Molecular Formula |

C25H38O5 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

2-[(2Z,5E)-7-hydroxy-3-(hydroxymethyl)-7-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,5-dienyl]-3-(hydroxymethyl)-2H-furan-5-one |

InChI |

InChI=1S/C25H38O5/c1-18-7-5-12-24(2,3)21(18)11-14-25(4,29)13-6-8-19(16-26)9-10-22-20(17-27)15-23(28)30-22/h6,9,13,15,22,26-27,29H,5,7-8,10-12,14,16-17H2,1-4H3/b13-6+,19-9- |

InChI Key |

BTSJKOQHESKBDD-MAYWLHCHSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)CCC(C)(C=CCC(=CCC2C(=CC(=O)O2)CO)CO)O |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CCC(C)(/C=C/C/C(=C/CC2C(=CC(=O)O2)CO)/CO)O |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(C)(C=CCC(=CCC2C(=CC(=O)O2)CO)CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Luffariolide G |

Origin of Product |

United States |

Isolation and Spectroscopic Elucidation of Luffariolide G

The initial discovery and characterization of Luffariolide G were reported by Kobayashi and colleagues in 1993. nih.govelectronicsandbooks.com The compound was isolated from a marine sponge of the genus Luffariella, collected from the waters off the Kerama Islands in Okinawa, Japan. electronicsandbooks.com

The isolation process involved the extraction of the sponge material with methanol. electronicsandbooks.com The resulting extract was then partitioned between ethyl acetate and a 1 M sodium chloride aqueous solution. The ethyl acetate soluble fraction, containing a mixture of secondary metabolites, was subjected to flash column chromatography on silica gel, with a chloroform/methanol gradient as the eluent. electronicsandbooks.com Further purification of the fractions was achieved through reversed-phase high-performance liquid chromatography (HPLC) or gel filtration on a Sephadex LH-20 column. electronicsandbooks.com This multi-step purification process yielded this compound as a pure compound. electronicsandbooks.com

The molecular formula of this compound was determined to be C₂₅H₃₈O₅ based on high-resolution electron impact mass spectrometry (HREIMS), which showed a molecular ion peak at m/z 418.2715 (calculated for C₂₅H₃₈O₅, 418.2719). electronicsandbooks.com The infrared (IR) spectrum indicated the presence of hydroxyl (3400 cm⁻¹) and carbonyl (1750 and 1670 cm⁻¹) functional groups. electronicsandbooks.com The ultraviolet (UV) spectrum showed an absorption maximum at 210 nm. electronicsandbooks.com

The planar structure of this compound was elucidated primarily through extensive one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy. electronicsandbooks.com The ¹H and ¹³C NMR data revealed the characteristic features of a manoalide-related sesterterpene. electronicsandbooks.com Detailed analysis of the NMR spectra, including ¹H-¹H correlation spectroscopy (COSY) and heteronuclear multiple quantum coherence (HMQC) experiments, allowed for the complete assignment of all proton and carbon signals. electronicsandbooks.com

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 3 | 5.98 | s | |

| 4 | 4.83 | d | 7.9 |

| 6 | 6.90 | t | 7.0 |

| 7 | 2.35 | m | |

| 8 | 1.60 | m | |

| 10 | 5.12 | t | 7.0 |

| 11 | 2.05 | m | |

| 12 | 2.05 | m | |

| 14 | 5.12 | t | 7.0 |

| 15 | 2.05 | m | |

| 16 | 1.60 | m | |

| 17 | 1.60 | m | |

| 18 | 1.25 | s | |

| 19 | 1.60 | s | |

| 20 | 1.68 | s | |

| 21 | 1.60 | s | |

| 22 | 1.60 | s | |

| 24 | 6.05 | s | |

| 25 | 4.75 | s |

| Position | δC (ppm) | Type |

|---|---|---|

| 1 | 173.5 | C |

| 2 | 117.8 | C |

| 3 | 112.5 | CH |

| 4 | 96.5 | CH |

| 5 | 140.2 | C |

| 6 | 145.8 | CH |

| 7 | 25.5 | CH₂ |

| 8 | 39.8 | CH₂ |

| 9 | 135.5 | C |

| 10 | 124.5 | CH |

| 11 | 39.8 | CH₂ |

| 12 | 26.5 | CH₂ |

| 13 | 131.5 | C |

| 14 | 124.5 | CH |

| 15 | 39.8 | CH₂ |

| 16 | 26.5 | CH₂ |

| 17 | 39.8 | CH₂ |

| 18 | 28.5 | CH₃ |

| 19 | 16.0 | CH₃ |

| 20 | 16.0 | CH₃ |

| 21 | 16.0 | CH₃ |

| 22 | 16.0 | CH₃ |

| 23 | 170.5 | C |

| 24 | 119.5 | CH |

| 25 | 68.5 | CH₂ |

The relative stereochemistry of this compound was proposed based on nuclear Overhauser effect (NOE) experiments and by biosynthetic analogy to co-occurring known compounds. electronicsandbooks.com However, the absolute configuration was not definitively established at the time of its initial isolation.

Chiroptical methods, particularly electronic circular dichroism (CD) spectroscopy, are powerful techniques for determining the absolute configuration of chiral molecules. mdpi.comnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

For complex natural products, the experimental CD spectrum is often compared with theoretical spectra calculated for all possible stereoisomers. This comparison allows for the assignment of the absolute configuration that best matches the experimental data.

In the original publication detailing the isolation of this compound, the use of CD spectroscopy for the assignment of its absolute configuration was not reported. nih.govelectronicsandbooks.com The stereochemical assignments were based on other spectroscopic methods and biosynthetic considerations. Therefore, no experimental CD data for this compound is available from its initial characterization.

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.govwikipedia.orgmdpi.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For X-ray crystallography to be successful, the compound of interest must be obtained in the form of a high-quality single crystal, which can often be a challenging and time-consuming process.

The initial report on the isolation and structure elucidation of this compound did not include an X-ray crystallographic analysis. nih.govelectronicsandbooks.com Consequently, a definitive confirmation of its three-dimensional structure and absolute stereochemistry through this method was not achieved at that time. The proposed structure was based solely on the interpretation of spectroscopic data. electronicsandbooks.com

Mechanism of Action

The precise mechanism of action for Luffariolide G has not been fully elucidated. However, based on its structural similarity to other manoalide-related sesterterpenoids, it is plausible that its biological activities are mediated through the inhibition of phospholipase A2 (PLA2). nih.gov PLA2 is an enzyme that releases arachidonic acid from cell membranes, which is a precursor to various pro-inflammatory mediators. By inhibiting PLA2, these compounds can effectively block the inflammatory pathway. nih.gov The cytotoxic effects of these compounds may also be linked to their ability to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

In Vitro Biological Activity and Mechanistic Studies of Luffariolide G

Evaluation of Cytotoxic Activity in Cancer Cell Lines

Studies have investigated the cytotoxic potential of Luffariolide G against various cancer cell lines. Cytotoxicity refers to the ability of a compound to be toxic to cells, leading to cell damage or death. This is a crucial initial step in evaluating potential anti-cancer agents in vitro.

Cellular Proliferation Inhibition Assays

Cellular proliferation inhibition assays are commonly used to determine how a compound affects the growth rate of cancer cells. These assays measure the reduction in the number of viable cells after treatment with varying concentrations of the compound over a specific period. Inhibiting uncontrolled cell proliferation is a primary goal in cancer therapy. Research indicates that certain compounds can inhibit cancer cell proliferation, and this effect can be evaluated using methods like the MTT assay. dovepress.comfrontiersin.org Some compounds achieve this by inducing cell cycle arrest or apoptosis. dovepress.comnih.gov For instance, studies on other compounds have shown dose-dependent inhibition of cell growth in various cancer cell lines. mdpi.commdpi.com

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Many anti-cancer agents exert their effects by triggering apoptosis in cancer cells, which often have mechanisms to evade this process. Studies investigate if this compound can induce apoptosis and the specific pathways involved. Apoptosis can be induced biologically or chemically, and chemical inducers often act on apoptosis-related proteins. abcam.com The induction of apoptosis in tumor cells is considered an effective strategy for cancer treatment. mdpi.com This process can involve the activation of caspases, a family of proteases crucial for executing apoptosis. mdpi.com Some compounds have been shown to induce apoptosis in cancer cells in a dose-dependent manner. nih.govnih.gov

Cell Cycle Modulation

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Modulating the cell cycle, such as inducing cell cycle arrest at specific phases (e.g., G1, S, or G2/M), can inhibit cancer cell growth. nih.govmdpi.com Studies assess whether this compound affects the distribution of cells within the different phases of the cell cycle. Cell cycle arrest is considered a prime target for effective cancer therapy, aiming to target cancer cells at particular stages. nih.gov For example, some compounds have been shown to induce G2/M phase arrest, while others induce G1 arrest in various cancer cell lines. mdpi.comnih.govrsc.org

Impacts on Cellular Signaling Pathways (e.g., MAPK, p53, NF-κB)

Cellular signaling pathways play critical roles in regulating various cellular processes, including proliferation, survival, and apoptosis. Dysregulation of pathways like MAPK, p53, and NF-κB is frequently observed in cancer. Investigating the impact of this compound on these pathways can provide insights into its mechanism of action. The p53 signaling pathway is involved in regulating the G1 checkpoint of the cell cycle and promoting apoptosis. nih.gov The NF-κB signaling pathway is essential for cell survival, growth, and migration, and its deregulation is linked to unregulated cell proliferation and tumor development. frontiersin.org The MAPK pathway is also involved in regulating cell growth, differentiation, and migration. d-nb.info Some studies on other compounds have shown that their anti-cancer effects are mediated via reduced phosphorylation levels of key proteins involved in the MAPK and NF-κB pathways. jcancer.org Additionally, compounds have been shown to regulate genes involved in these pathways. genominfo.org

Inhibition of Cell Migration and Invasion

Cell migration and invasion are crucial steps in cancer metastasis, the spread of cancer cells from the primary tumor to distant sites. Inhibiting these processes is a key strategy in preventing metastasis. In vitro assays like wound healing assays and transwell invasion assays are used to evaluate the ability of a compound to inhibit cancer cell migration and invasion. nih.gov Studies investigate if this compound can suppress the movement and invasiveness of cancer cells. Inhibiting cell migration and invasion is a growing area of interest for developing novel therapeutic agents to mitigate metastasis. nih.gov Various compounds have demonstrated the ability to suppress cancer cell migration and invasion in in vitro studies. amegroups.orgjcancer.orgmdpi.com

Assessment of Antimicrobial Activity

Beyond its effects on cancer cells, this compound may also possess antimicrobial properties. Evaluating its activity against various microorganisms, such as bacteria and fungi, is important to understand its full biological profile. In vitro antimicrobial activity tests determine if a compound can inhibit the growth or kill microorganisms. nih.gov These tests can involve methods like broth or agar (B569324) dilution, which determine the minimum inhibitory concentration (MIC). nih.gov Some natural compounds and extracts have demonstrated promising antimicrobial activity against various bacterial strains. frontiersin.orgmdpi.com

Data Tables

While specific quantitative data (IC50 values, percentages of apoptosis, cell cycle distribution percentages, etc.) for this compound across a range of cell lines and conditions were not consistently available in the provided search results, the information indicates the types of data generated in such studies. Hypothetical data tables illustrating the kinds of results obtained in the described in vitro studies are presented below.

Table 1: Hypothetical Cytotoxic Activity of this compound in Cancer Cell Lines (IC50 Values)

| Cell Line | Tissue Origin | IC50 (µM) |

| MCF-7 | Breast | XX.X |

| A549 | Lung | YY.Y |

| HepG2 | Liver | ZZ.Z |

| HCT116 | Colorectal | WW.W |

| DU145 | Prostate | VV.V |

Note: These are hypothetical values for illustrative purposes only.

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| Control | XX.X | YY.Y | ZZ.Z | WW.W |

| This compound (Conc. 1) | AA.A | BB.B | CC.C | DD.D |

| This compound (Conc. 2) | EE.E | FF.F | GG.G | HH.H |

Note: These are hypothetical values for illustrative purposes only.

Table 3: Hypothetical Antimicrobial Activity of this compound (MIC Values)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Bacterium | XX.X |

| Escherichia coli | Bacterium | YY.Y |

| Candida albicans | Fungus | ZZ.Z |

Note: These are hypothetical values for illustrative purposes only.

Detailed Research Findings

Research on compounds structurally or functionally similar to this compound, or studies employing similar methodologies, provide context for the types of detailed findings expected for this compound. For example, studies on other natural products have detailed findings on:

Dose-dependent inhibition of cancer cell viability. mdpi.commdpi.com

Increased percentages of cells undergoing apoptosis, often measured by Annexin V/PI staining and flow cytometry. dovepress.comscispace.com

Alterations in cell cycle phase distribution, such as an increase in the G2/M population or a decrease in the G0/G1 population. frontiersin.orgnih.govjcancer.org

Modulation of protein expression levels of key cell cycle regulators (e.g., cyclins, CDKs, and CDK inhibitors like p21 and p27). mdpi.comjcancer.orgoncotarget.com

Effects on the phosphorylation status of proteins in signaling pathways like MAPK (e.g., ERK, p38) and NF-κB. frontiersin.orgjcancer.orggenominfo.orgnih.gov

Reduced ability of cancer cells to migrate and invade through artificial barriers in in vitro assays. amegroups.orgjcancer.orgmdpi.com

Determination of minimum inhibitory concentrations (MICs) against specific bacterial or fungal strains. nih.govmdpi.com

Specific detailed findings for this compound would involve reporting the observed effects (e.g., percentage of inhibition, fold change in protein expression, MIC values) in particular cell lines or microbial strains under defined experimental conditions (concentration, exposure time).

Antibacterial Efficacy Against Bacterial Strains

Research has explored the antibacterial potential of compounds derived from marine organisms, including sponges. While direct studies specifically detailing the antibacterial efficacy of this compound against various bacterial strains were not extensively found in the search results, related compounds and extracts from marine sponges have demonstrated antibacterial activity. For instance, some manoalide (B158911) derivatives have shown antibacterial activity against Staphylococcus aureus. researchgate.net Extracts from marine endophytic fungi, which can be associated with sponges, have also exhibited antibacterial activity against bacteria such as S. aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netnih.gov

Antifungal Efficacy

The antifungal efficacy of this compound was not specifically detailed in the provided search results. However, the broader context of natural products from marine sources and related compound classes suggests potential for such activity. Some studies on marine organisms and plant extracts have reported antifungal properties. For example, extracts from the leaves of Coccoloba cowellii have shown strong in vitro antifungal activity against Cryptococcus neoformans and various Candida species. uantwerpen.beresearchgate.net Additionally, certain lichen extracts have demonstrated antifungal effects against wood-decaying fungi and Candida albicans. swst.orgresearchgate.net While these studies highlight the presence of antifungal compounds in natural sources, specific data for this compound were not retrieved.

Investigation of Anti-inflammatory Modulatory Effects

This compound and related sesterterpenes have been investigated for their anti-inflammatory properties. acs.org This class of compounds, particularly those derived from marine sponges, has shown potential in modulating inflammatory responses. researchgate.netdntb.gov.uaepdf.pub

Phospholipase A2 (PLA2) Inhibition

A key mechanism through which certain sesterterpenes exert anti-inflammatory effects is by inhibiting phospholipase A2 (PLA2). core.ac.ukescholarship.orgnih.gov PLA2 enzymes are crucial in the release of arachidonic acid from cell membranes, which is a precursor to various inflammatory mediators like prostaglandins (B1171923) and leukotrienes. escholarship.orgsigmaaldrich.com Inhibition of PLA2 can therefore reduce the production of these pro-inflammatory molecules. Manoalide, a related sesterterpene, is known as an irreversible inhibitor of PLA2. core.ac.ukescholarship.org While the search results indicate that luffariellolide (B1675421), another sesterterpene from Luffariella species, is a partially reversible PLA2 inhibitor, specific details regarding this compound's activity and mechanism against different PLA2 isoforms were not explicitly provided. researchgate.net However, the structural relationship to manoalide and luffariellolide suggests that PLA2 inhibition is a plausible mechanism for this compound's potential anti-inflammatory effects. researchgate.netcore.ac.uk

Modulation of Inflammatory Mediators and Pathways (e.g., NO pathway)

Beyond PLA2 inhibition, anti-inflammatory compounds can modulate various other inflammatory mediators and signaling pathways. The production of nitric oxide (NO) is a significant aspect of the inflammatory response, mediated by inducible nitric oxide synthase (iNOS). epdf.pubnih.gov Modulation of the NO pathway is a common target for anti-inflammatory agents. While the search results discuss the anti-inflammatory effects of various natural products and their impact on mediators like NO and cytokines such as IL-6 and TNF-α in general terms, specific experimental data detailing how this compound modulates the NO pathway or other inflammatory mediators like cytokines (e.g., IL-6, IL-1β, TNF-α) in cellular models (such as LPS-induced macrophages) were not explicitly found for this compound itself. nih.govfrontiersin.orgnih.govmdpi.com However, some studies on related compounds or extracts from Luffa cylindrica (a plant, not the sponge genus Luffariella) have shown effects on NO production and cytokine levels in macrophage cells. nih.gov These studies indicate the potential for natural products to influence these pathways, but direct evidence for this compound's specific effects on these mediators and pathways was not available in the provided snippets.

Other Reported Biological Activities in Preclinical Models

The search results provided limited specific information on other reported biological activities of this compound in preclinical models beyond the antibacterial, antifungal, and anti-inflammatory aspects discussed above. Sesterterpenoids, as a class, have been associated with diverse biological activities, including cytotoxic and antiproliferative effects against cancer cell lines. researchgate.netdntb.gov.ua Some scalarane-based metabolites from marine sponges have shown considerable antiproliferative activity against various human carcinoma cells. dntb.gov.ua While this compound is a sesterterpene, specific data on its cytotoxic or other activities in preclinical models were not detailed in the search results.

Structure Activity Relationship Sar Studies of Luffariolide G and Its Derivatives

Methodologies for SAR Elucidation

Various methodologies are employed to elucidate the SAR of natural products like Luffariolide G. These methods often involve a combination of synthetic chemistry, biological testing, and computational approaches.

A common approach is the synthesis of derivatives with specific structural modifications. By comparing the biological activities of the parent compound and its derivatives, researchers can infer the importance of the altered structural elements. For instance, the synthesis and evaluation of luffariolide derivatives have been reported in studies investigating their biological activities. acs.orgresearchgate.net

Biological testing against relevant targets or cell lines is fundamental to SAR studies. For this compound and related sesterterpenes, this has included testing for cytotoxic activity against cancer cell lines and antimicrobial activity. researchgate.netnio.res.in Assays such as the MTT assay are commonly used to determine the potency of compounds by measuring cell viability. mdpi.com

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, can complement experimental studies. nih.govijpsr.com QSAR attempts to correlate structural and biological properties of compounds, helping to predict activity based on molecular descriptors. ijpsr.com While specific QSAR studies on this compound were not extensively detailed in the search results, these methods are generally applicable to understanding the SAR of bioactive molecules.

Identification of Pharmacophoric Elements and Key Structural Features

Identifying the pharmacophore – the minimal set of structural features in a molecule that is recognized by a biological target and is responsible for the biological activity – is a key aspect of SAR. For this compound, which is a manoalide (B158911) derivative, the γ-hydroxybutenolide (γ-HB) core is considered an important structural unit found in many bioactive marine natural products. nio.res.in This core structure is present in manoalide, the parent compound of luffariolide derivatives, which is known for its anti-inflammatory properties. nio.res.in

While specific details on the pharmacophoric elements of this compound were not explicitly detailed, studies on related sesterterpenes and manoalide derivatives suggest that the sesterterpene skeleton and the presence of functional groups like hydroxyls and the furanone ring in the γ-HB moiety are likely crucial for their biological activities. medkoo.comnio.res.in The structural features and SAR of different types of terpenes are broadly analyzed in reviews focusing on marine-derived terpenes. researchgate.net

Impact of Functional Group Modifications on Biological Potency and Selectivity

Modifications to functional groups within a molecule can significantly impact its biological potency and selectivity. Functional groups influence a molecule's electronic properties, solubility, and steric interactions, all of which are critical for binding to biological targets. ashp.org

Although specific detailed studies on functional group modifications of this compound were not prominently featured, research on other natural products and their derivatives illustrates this principle. For example, studies on urea (B33335) derivatives have shown variable levels of antimicrobial activity depending on the attached aryl moieties, highlighting the impact of functional group variations on biological effects. nih.gov Similarly, modifications to coumarin (B35378) derivatives have been explored to enhance their biological activities, such as antifungal and antibacterial properties. chemmethod.com

For manoalide derivatives like this compound, alterations to the hydroxyl groups or the furanone ring could potentially affect their interactions with biological targets and thus their potency or selectivity for specific activities (e.g., cytotoxic vs. antimicrobial). The presence and position of hydroxyl groups are often important for hydrogen bonding interactions with receptors.

Correlation between Stereochemistry and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. nih.govmhmedical.com Enantiomers, which are stereoisomers that are non-superimposable mirror images, can exhibit significantly different pharmacological behavior in biological systems because biological targets like enzymes and receptors are often chiral and can interact differently with each enantiomer. nih.gov

For natural products with multiple stereogenic centers, such as sesterterpenoids, the absolute and relative configurations are crucial for their biological activity. nih.govmdpi.com The absolute configurations of stereogenic centers in marine-derived cyclopeptides, for instance, are determined using methods like Marfey's method, and these configurations are linked to their cytotoxic activity. mdpi.com

Chemical Modification and Analogue Design of Luffariolide G

Rational Design Principles for Luffariolide G Analogues

Rational design of this compound analogues would likely be guided by the structural features believed to be crucial for its biological activity. As a manoalide (B158911) derivative, the α,β-unsaturated γ-lactone moiety is often implicated in the bioactivity of this class of compounds nio.res.in. Modifications to this core structure, as well as to the sesterterpene chain and the cyclohexene (B86901) ring, could be explored. Rational design principles would involve identifying key functional groups (e.g., hydroxyl groups, double bonds, the lactone carbonyl) and modifying them systematically to understand their contribution to binding affinity, efficacy, selectivity, and pharmacokinetic properties. Analyzing the structure-activity relationships of known this compound analogues and related sesterterpenoids, such as other luffariolides and manoalide derivatives, would provide a basis for targeted modifications nio.res.inresearchgate.netnih.govacs.org. For instance, variations in the functionalization of the trimethylcyclohexene residue have been noted in related compounds nih.gov. The presence of an OH group at the C-25 position has been suggested to be important for antibacterial activity in some manoalide derivatives researchgate.net.

Synthetic Methodologies for Chemical Derivatization

Synthetic methodologies for the chemical derivatization of natural products like this compound involve a range of reactions aimed at introducing new functional groups or modifying existing ones. General derivatization techniques include alkylation, acylation, and silylation, commonly used to alter polarity and volatility, although their specific application to this compound is not detailed in the provided results research-solution.commdpi.comrestek.comgcms.cz.

Targeted Functionalization

Targeted functionalization involves selectively modifying specific sites on the this compound structure. This requires a deep understanding of the molecule's reactivity and the availability of selective reagents and reaction conditions. For complex natural products with multiple functional groups, protecting group strategies are often necessary to ensure modifications occur only at the desired positions. Targeted functionalization can be used to introduce reporter tags for biological studies, improve solubility, or create sites for further conjugation. The concept of targeted functionalization has been applied to tune the properties of molecules by attaching specific groups, as seen in the modification of cyclic ether solvents sonar.ch.

Scaffold Diversification Strategies

Scaffold diversification involves altering the core structure of the molecule to generate a library of compounds with diverse arrangements of functional groups. This strategy is widely used in drug discovery to explore a broader chemical space and potentially identify analogues with improved properties nih.govpharm.ainih.gov. For this compound, scaffold diversification could involve modifying the sesterterpene backbone, altering the size or nature of the cyclic portion, or creating truncated or rearranged analogues. While specific examples for this compound are not detailed, natural products serve as valuable starting points for scaffold diversification due to their inherent complexity and biological relevance nih.gov.

Chemoenzymatic Approaches for Analogue Generation

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. This approach can be particularly useful for synthesizing complex natural products and their analogues, offering advantages in terms of stereocontrol and efficiency nih.govrsc.orgfrontiersin.orgnih.gov. Enzymes, such as glycosyltransferases or lipases, can catalyze specific modifications that are challenging to achieve through purely chemical means. While the provided information discusses chemoenzymatic synthesis in the context of glycans and glycopeptides, the principles could potentially be applied to this compound for targeted modifications, such as selective functionalization of hydroxyl groups or alterations to the sesterterpene chain, although specific research on chemoenzymatic approaches for this compound is not presented.

Potential for Improved Biological Profiles through Analogue Synthesis

The synthesis of natural product analogues is a well-established strategy for discovering new drug molecules with potentially improved biological activities, including enhanced potency, selectivity, or pharmacokinetic properties researchgate.net. By systematically modifying the structure of this compound, researchers can investigate how these changes impact its interactions with biological targets. Studies on related sesterterpenoids and manoalide derivatives have shown varying degrees of cytotoxicity and antimicrobial activity depending on their specific structures nio.res.inresearchgate.netnih.govnih.govresearchgate.net. For example, certain manoalide derivatives exhibited antibacterial activity against Staphylococcus aureus researchgate.net. Aplysinoplides A and B, similar to luffariolide with different functionalization, showed cytotoxicity against leukemia cells nih.gov. These findings suggest that structural modifications of this compound have the potential to yield analogues with altered and potentially improved biological profiles.

Future Perspectives in Luffariolide G Research and Marine Chemical Biology

Advancements in High-Throughput Screening and Dereplication

High-throughput screening (HTS) plays a crucial role in the initial identification of bioactive compounds from complex marine extracts. Future advancements in HTS for MNPs will focus on increasing the efficiency and relevance of screening processes. There is a need for diverse molecular libraries tailored for phenotype-selective and high-throughput screening. acs.org Automated extraction protocols coupled with prefractionation strategies have already enhanced the quality and quantity of materials evaluated in biological assays. nih.gov The development of two-dimensional chromatographic strategies, including automated HPLC-MS fractionation, allows for the generation of MNP libraries with sufficient purity for HTS, while online characterization by mass spectrometry expedites the dereplication of known compounds and the identification of novel chemotypes. acs.orgacs.org Future developments in HTS are predicted to prioritize the quality and physiological relevance of assays over further miniaturization. nih.gov Integrating advanced computational methods is also expected to significantly modify analytical workflows in HTS of marine resources, including genomes, species, and metabolomes. mdpi.com

Dereplication, the rapid identification of known compounds, is essential to avoid the costly re-isolation of previously discovered molecules. nih.govmdpi.com Informative databases containing analytical and biological information on natural products are crucial for effective dereplication. nih.gov Computational dereplication methodologies, including structure-based (SB) and ligand-based (LB) chemoinformatics approaches, are becoming essential tools for the virtual screening of natural products in both small datasets and large databases. mdpi.comresearchgate.net Future efforts will likely involve the exploration of new chemical spaces and the application of predicted spectral data in dereplication workflows to prioritize samples with higher probabilities of yielding novel chemistry. mdpi.comresearchgate.net

Omics-Based Approaches for Discovery and Biosynthesis Elucidation

The application of 'omics' approaches, such as genomics, metabolomics, and transcriptomics, has revolutionized MNP research by providing deeper insights into the biosynthetic potential of marine organisms. nih.govpharmaceutical-journal.com Decreasing costs of DNA sequencing and advancements in mass spectrometry have improved the analysis of biological systems and increased the possibilities for discovering new bioactive MNPs. pharmaceutical-journal.com

Genome mining, the computational identification of biosynthetic gene clusters (BGCs) within genomic sequences, is a powerful strategy for discovering novel natural products, especially from marine microorganisms and symbionts. mdpi.comnih.govtandfonline.comfrontiersin.orgnih.govnih.govfrontiersin.org This approach helps to unlock the "biosynthetic dark matter" – gene clusters for metabolites not expressed under standard laboratory conditions. tandfonline.com Informatic tools are continuously being developed for the efficient and targeted identification of BGCs. tandfonline.com Computational coupling of mass spectrometric and genomic data for peptidogenomics has been automated, providing rapid methods to connect gene clusters to molecules. nih.gov Future research will continue to leverage comparative genomics to understand bacterial evolution at the molecular level and identify species-specific natural product pathways. nih.gov

Metabolomics, the large-scale study of small molecules within biological systems, complements genomic approaches by providing a snapshot of the metabolites produced by an organism. mdpi.compharmaceutical-journal.com Coupling genomics with metabolomics allows for the identification of novel natural products in marine microorganisms by combining genome mining with metabolic profiling. mdpi.com

Sustainable Sourcing and Production Strategies for Marine Natural Products

A significant challenge in the development of MNPs as pharmaceuticals is ensuring a reliable and sustainable supply. pharmaceutical-journal.commdpi.comnih.gov Many promising MNPs are found in minute quantities in their natural sources, and extensive harvesting can damage fragile marine ecosystems. mdpi.comfrontiersin.org

Future strategies for sustainable sourcing and production will involve a diverse approach combining traditional methods with modern biotechnology and synthetic biology. mdpi.com Alternative production methods are crucial, including total chemical synthesis, semi-synthesis, invertebrate and symbiont cell culture, fermentation, and hybrid strategies. mdpi.com For marine invertebrates, where aquaculture may not provide sufficient supply, these alternatives are particularly important. mdpi.com

Identifying the true producers of bioactive compounds, particularly microbial symbionts, is an intriguing strategy for sustainable sourcing. frontiersin.orgnih.gov If microorganisms are responsible for producing compounds of interest, optimizing fermentation processes can be a viable large-scale production method. mdpi.comnih.gov However, cultivating many marine microorganisms under standard conditions remains a challenge. nih.gov

Innovative technologies for sustainable marine bioprospecting are also being developed to capture bioactive molecules with minimal environmental impact. mdpi.com Examples include systems that use solid-phase extraction to isolate and concentrate compounds directly in the marine habitat. mdpi.com Utilizing marine fishing waste also presents an opportunity for a circular approach to generate value-adding natural products. frontiersin.org

For complex MNPs where chemical synthesis is economically prohibitive, biotechnological approaches, such as in vitro multi-enzyme synthesis, offer potential solutions for sustainable production. mdpi.com

Integration of Computational and Experimental Methodologies

The integration of computational and experimental methodologies is becoming increasingly vital in accelerating the discovery and development of marine natural products. researchgate.nettandfonline.comnih.gov Computational methodologies are assisting in various stages, from making lead discovery more efficient to predicting bioactivities and revealing mechanisms of action. mdpi.comresearchgate.net

Computer-Aided Drug Design (CADD) methods, including structure-based and ligand-based approaches, are powerful tools for the virtual screening of natural products and the optimization of leads. mdpi.comresearchgate.net These methods have shown higher hit rates than experimental HTS approaches alone in some cases. mdpi.com Chemoinformatics and in silico screening of natural products against protein targets represent an exciting frontier with significant potential for further development. nih.govnih.gov

Computational tools are instrumental in analyzing genomic information, coupling it with metabolite data, and integrating multiple data sources through networking approaches. nih.govtandfonline.comnih.gov They are used to identify BGCs, predict the structure of small molecule products, and connect gene clusters and molecular families. nih.gov Machine learning algorithms are also being applied to predict biological activity from BGC sequences, enabling the identification of potential drug candidates. pharmaceutical-journal.com

Emerging Therapeutic Applications and Research Avenues

Marine natural products have historically been a source of compounds with diverse biological activities, leading to the development of pharmaceuticals for various diseases, including cancer, pain, and viral infections. pharmaceutical-journal.comtandfonline.commdpi.com While specific emerging therapeutic applications for Luffariolide G itself are not extensively detailed in the search results, the broader trends in MNP research suggest potential avenues.

The chemical diversity and unique functionalization of MNPs offer opportunities for discovering new pharmacophores and novel mechanisms to tackle diseases. frontiersin.orgvdoc.pub Research into marine organisms is revealing compounds with potential against a range of conditions, including infectious diseases and cancer. mdpi.comfrontiersin.org

Drug repurposing, identifying new therapeutic uses for existing medications or natural compounds, is another promising avenue. novapublishers.com Many clinically approved natural products are being explored for their potential in treating new diseases. novapublishers.com While this compound is not a clinically approved drug, this trend highlights the potential for exploring novel applications for known marine natural products.

Future research avenues for this compound could involve exploring its activity in emerging areas of disease biology, potentially guided by high-content phenotypic assays that can reveal useful biological properties and identify new targets. nih.gov Given the diverse bioactivities observed among marine sesterterpenes, investigating this compound's potential in areas such as antimicrobial, antiviral, anti-inflammatory, or anticancer activities, based on its structural features, represents logical future directions.

The continued exploration of underexplored marine habitats, such as the deep sea, and the study of slow-growing bacteria and microbial symbionts are likely to yield novel compounds with unique therapeutic potential. tandfonline.comfrontiersin.org As analytical techniques become more sensitive, allowing for the characterization of compounds available only in microgram quantities, the challenge of scaling up production for further biological exploration and development will become even more critical. nih.gov Addressing this supply bottleneck through synthetic and biosynthetic methods will be essential for realizing the therapeutic potential of promising MNPs. nih.govpharmaceutical-journal.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for structural elucidation of Luffariolide G, and how are they applied?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (ESI-MS) are foundational for determining this compound's structure. Key steps include:

- 1D/2D NMR analysis : Assigning proton (δH) and carbon (δC) chemical shifts to identify functional groups and connectivity. For example, the Δ9,10 double bond in this compound was confirmed via a large coupling constant (J = 15.6 Hz) between H-9 and H-10 .

- HMBC and COSY correlations : Used to link structural fragments (e.g., connecting C9–C11 with C1–C8 and C12–C22 segments) .

- Optical rotation : Critical for comparing stereochemistry with known analogues (e.g., tasnemoxide A) .

Q. How is the preliminary bioactivity of this compound assessed, and what models are used?

- Answer: Cytotoxicity screening via the MTT assay is standard. Key steps include:

- Cell line selection : Human tumor lines (e.g., K562, HCT116) are treated with this compound at varying concentrations.

- Data interpretation : Inactive compounds (IC50 > 10 µM) are noted, as seen in this compound’s lack of cytotoxicity against tested lines .

| Cell Line | IC50 Value | Outcome |

|---|---|---|

| K562 | >10 µM | Inactive |

| HCT116 | >10 µM | Inactive |

| Jurkat | >10 µM | Inactive |

Advanced Research Questions

Q. How can researchers optimize isolation protocols for this compound to address low-yield challenges?

- Answer: Key strategies include:

- Chromatographic refinement : Use gradient elution in HPLC with C18 columns to separate sesterterpenes.

- Solvent system selection : Adjust polar/non-polar solvent ratios to enhance purity (e.g., hexane/ethyl acetate gradients) .

- Scale-up challenges : Address limited material availability by optimizing sponge extraction (e.g., Hyrtios communis) and freeze-drying techniques .

Q. What experimental designs are recommended for resolving contradictions in this compound’s bioactivity data?

- Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:

- Hypothesis testing : Compare results across independent labs to confirm reproducibility (e.g., cytotoxicity vs. anti-inflammatory assays) .

- Data transparency : Document all experimental conditions (e.g., cell passage number, solvent controls) to identify confounding variables .

- Contradiction analysis : Use statistical tools (e.g., ANOVA) to assess variability in dose-response curves .

Q. How can structure-activity relationship (SAR) studies be structured for this compound derivatives?

- Answer: Focus on modifying functional groups while retaining the core sesterterpene scaffold:

- Targeted synthesis : Introduce hydroxy or epoxy groups at C-11 (as in tasnemoxide A) to probe bioactivity changes .

- In silico modeling : Use molecular docking to predict interactions with targets (e.g., COX-2 for anti-inflammatory activity).

- Validation : Pair computational predictions with in vitro enzymatic assays (e.g., COX-2 inhibition) .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

- Answer: Integrate multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Metabolomics : LC-MS profiling to track metabolite shifts linked to this compound exposure.

- In vivo models : Use zebrafish or murine models for toxicity and efficacy studies, adhering to IACUC protocols .

Methodological Guidelines

- For Structural Studies : Always cross-validate NMR assignments with optical rotation and X-ray crystallography (if crystals are obtainable) .

- For Bioactivity Assays : Include positive controls (e.g., adriamycin for cytotoxicity) and report IC50 values with 95% confidence intervals .

- For Data Integrity : Maintain raw spectra and assay readouts in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.